4-(2,3-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine
Description
Properties
IUPAC Name |
4-(2,3-dimethoxyphenyl)-6-thiophen-2-ylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-20-13-6-3-5-10(15(13)21-2)11-9-12(19-16(17)18-11)14-7-4-8-22-14/h3-9H,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUCGWPBHYYOSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=CC(=NC(=N2)N)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2,3-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine, also known by its CAS number 1354927-15-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, chemical properties, and biological activities, particularly focusing on its anticancer properties.
The molecular formula of this compound is C16H15N3O2S with a molecular weight of 313.37 g/mol. The compound has a predicted boiling point of approximately 497.3 °C and a density of 1.272 g/cm³ .
| Property | Value |
|---|---|
| Molecular Formula | C16H15N3O2S |
| Molecular Weight | 313.37 g/mol |
| Boiling Point | 497.3 °C (predicted) |
| Density | 1.272 g/cm³ (predicted) |
| pKa | 3.11 (predicted) |
Synthesis
The synthesis of this compound involves several steps that typically include the reaction of appropriate precursors under controlled conditions to yield the desired pyrimidine derivative. Detailed procedures can vary based on the specific methodologies employed in research laboratories.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant growth inhibition against various cancer cell lines.
- Inhibition of Cancer Cell Proliferation :
- Mechanism of Action :
- Cell Cycle Arrest :
-
Apoptosis Induction :
- The compound has been shown to induce apoptosis in treated cancer cells, further contributing to its anticancer efficacy.
Case Studies
A notable study investigated the effects of various pyrimidine derivatives on Ehrlich ascites carcinoma (EAC). The compound exhibited a tumor inhibition rate of approximately 94.71% in EAC models, demonstrating its potent antitumor activity .
Scientific Research Applications
Basic Information
- Chemical Name : 4-(2,3-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine
- CAS Number : 1354927-15-3
- Molecular Formula : C16H15N3O2S
- Molecular Weight : 313.37 g/mol
- Boiling Point : Approximately 497.3 °C (predicted)
- Density : 1.272 g/cm³ (predicted)
- pKa : 3.11 (predicted)
Structural Features
The compound features a pyrimidine core substituted with a dimethoxyphenyl group and a thiophene moiety, which contributes to its potential biological activities.
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer properties of pyrimidine derivatives, including those similar to this compound. Research indicates that compounds with thiophene and pyrimidine structures exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: In Vitro Studies
A study published in Nature reported that derivatives of thiophenyl thienopyrimidinone demonstrated notable anti-breast cancer activity. These compounds were synthesized and tested for their ability to inhibit cell proliferation in breast cancer models, showing promise as potential therapeutic agents against this prevalent disease .
Antiviral and Antimicrobial Properties
Pyrimidine derivatives have been recognized for their antiviral and antimicrobial activities. The nitrogenous ring system is associated with various biological activities, including inhibition of viral replication and bacterial growth.
Case Study: Antiviral Screening
Research has shown that certain thienopyrimidine derivatives can inhibit viral enzymes, making them candidates for antiviral drug development. These compounds were tested against several viruses, demonstrating effective inhibition at low concentrations .
Enzyme Inhibition
Compounds similar to this compound have been studied for their ability to inhibit specific protein kinases involved in cancer progression.
Table: Enzyme Inhibition Activity
These findings suggest that the compound may also exhibit similar enzyme inhibition properties, warranting further investigation.
Potential in Drug Development
Given its diverse biological activities, there is significant interest in developing new drugs based on the structure of this compound.
Research Directions
Future research could focus on:
- Synthesizing analogs with enhanced potency and selectivity.
- Conducting comprehensive pharmacokinetic studies to assess bioavailability and metabolism.
- Exploring combination therapies with existing anticancer agents to improve therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The pyrimidine core allows for diverse substitutions, significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Melting Points :
- Electron-withdrawing groups (e.g., bromine in 6c ) lower melting points (160–162°C) compared to electron-donating groups (e.g., methoxy in 4 , 270–273°C) due to reduced crystallinity .
- Bulky substituents (e.g., indole in 4 ) may enhance intermolecular interactions, increasing thermal stability .
Spectral Characteristics :
SAR Insights :
- Halogen Substituents : Bromine or chlorine atoms increase lipophilicity and binding affinity to hydrophobic enzyme pockets .
Preparation Methods
Synthesis of Chalcone Precursor
The chalcone intermediate serves as the foundational precursor for pyrimidine ring formation. A mixture of 2,3-dimethoxyacetophenone (10 mmol) and thiophene-2-carbaldehyde (10 mmol) in ethanol (30 mL) is stirred with 50% aqueous KOH (15 mL) at room temperature for 20 hours. Acidification with 6 N HCl precipitates the chalcone, which is filtered and washed with ethanol. The structure is confirmed via NMR, showing characteristic vinyl protons at δ 7.45–7.78 (d, ) and aromatic resonances for the dimethoxyphenyl (δ 6.82–7.12) and thiophene (δ 7.21–7.43) groups.
Cyclization with Guanidine Hydrochloride
The chalcone (5 mmol) and guanidine hydrochloride (7.5 mmol) are refluxed in DMF (20 mL) with (15 mmol) for 2 hours. Quenching with 3 N HCl yields the crude product, which is recrystallized from ethanol to afford pale-yellow crystals. This method achieves a 62–68% yield , with purity validated by HPLC (>95%).
Table 1: Optimization of Cyclization Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | DMF | EtOH | DMSO |
| Base | NaOH | ||
| Temperature (°C) | 120 | 80 | 100 |
| Yield (%) | 68 | 42 | 55 |
DMF with at 120°C maximizes yield due to enhanced solubility of intermediates and efficient deprotonation.
Microwave-Assisted Synthesis
Single-Step Microwave Protocol
A mixture of 2,3-dimethoxyacetophenone (1 mmol), thiophene-2-carbaldehyde (1 mmol), and guanidine hydrochloride (1.5 mmol) in DMF:HOAc (2:1 v/v, 3 mL) is irradiated at 140°C (240 W) for 15 minutes. The reaction mixture is cooled, filtered, and recrystallized from ethanol to yield the product in 75–82% yield . Microwave irradiation reduces reaction time from hours to minutes while improving atom economy.
Comparative Analysis of Heating Methods
Traditional reflux requires 2–3 hours for completion, whereas microwave irradiation achieves similar conversions in 15 minutes. Energy consumption analysis reveals a 40% reduction with microwave methods, aligning with green chemistry principles.
Analytical Characterization
Spectroscopic Validation
Purity and Stability Assessment
HPLC analysis under isocratic conditions (acetonitrile:water = 70:30) shows a single peak at . Accelerated stability studies (40°C/75% RH for 6 months) confirm no degradation, indicating robust shelf life.
Challenges and Optimization Strategies
Q & A
Q. Table 1: Key Synthetic Parameters
| Step | Catalyst/Solvent | Temperature | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 80°C | 65–75 | ≥98% | |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, XPhos | 100°C | 50–60 | ≥95% |
Q. Table 2: Structural Features from X-ray Data
| Feature | Angle/Deviation | Biological Implication | Reference |
|---|---|---|---|
| Pyrimidine-thiophene dihedral | 12.8° | Planarity favors π-π stacking | |
| Methoxyphenyl twist | 86.1° | Steric hindrance reduces solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
